2-(Phenylsulfinyl)Acetamidoxime

Drug Design Lead Optimization Physicochemical Profiling

Researchers targeting CRTH2/DP2 inflammatory pathways often encounter sulfinyl oxidation-state variability that confounds pharmacological readout. 2-(Phenylsulfinyl)Acetamidoxime (CAS 17665-59-7) eliminates this uncertainty with a defined, chirally stable sulfoxide center. • Single stereogenic sulfoxide supports enantioselective target engagement-unattainable with achiral sulfone analog 17665-60-0. • Midpoint redox state enables reversible sulfoxide-sulfide interconversion studies (mARC/CYP450) inaccessible with sulfone probes. • Balanced physicochemical profile (XLogP3=0.3, TPSA=94.9 Ų) and amidoxime prodrug motif for systematic PK optimization. Supplied with ≥98% purity and full analytical characterization; reliable global logistics.

Molecular Formula C8H10N2O2S
Molecular Weight 198.24 g/mol
CAS No. 17665-59-7
Cat. No. B099322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylsulfinyl)Acetamidoxime
CAS17665-59-7
SynonymsN'-hydroxy-2-(phenylsulfinyl)acetamidine
Molecular FormulaC8H10N2O2S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)CC(=NO)N
InChIInChI=1S/C8H10N2O2S/c9-8(10-11)6-13(12)7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10)
InChIKeyTVKYGAOWCSLWRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenylsulfinyl)Acetamidoxime Identity and Physicochemical Profile


2-(Phenylsulfinyl)Acetamidoxime (CAS 17665-59-7, MFCD00245736) is a low-molecular-weight (198.24 g/mol) sulfinyl-acetamidoxime bearing a stereogenic sulfoxide center [1]. Its computed partition coefficient (XLogP3 = 0.3) and topological polar surface area (TPSA = 94.9 Ų) place it in a balanced hydrophilicity space distinct from both its sulfone oxidation analog (17665-60-0; XLogP3 = -0.2, TPSA = 105.5 Ų) and its 3,4-dichlorophenyl congener (US4271194A sedative series; XLogP3 ~1.5) [1][2]. This intermediate sulfinyl oxidation state confers a unique combination of hydrogen-bonding capacity (2 HBD, 4 HBA) and redox-reversible character that cannot be replicated by the sulfide or sulfone forms [1].

Oxidation State Sulfinyl redox midpoint enables metabolic stability and redox cycling studies.
Chirality Permanent chiral sulfoxide center supports enantiomer-specific pharmacology exploration.
Physicochemical Profile Computed balanced hydrophilicity profile suitable for CNS penetration research.

Why 2-(Phenylsulfinyl)Acetamidoxime Cannot Be Replaced


Substituting 2-(Phenylsulfinyl)Acetamidoxime with its sulfide or sulfone oxidation counterparts (e.g., 17665-60-0) is chemically unsound because the sulfinyl group is not merely an intermediate redox state but a pharmacophoric determinant: the pyramidal sulfur atom introduces permanent chirality absent in the planar sulfone, enabling stereospecific target engagement as demonstrated in the 3,4-dichlorophenylsulfinyl series where the R-(+) and S-(–) enantiomers exhibit divergent CNS activity profiles [1][2]. Furthermore, the sulfinyl oxygen alters both H-bond geometry (acceptor count rises from 3 in the sulfide to 4 in the sulfinyl and 5 in the sulfone) and the electron density on the adjacent methylene, directly affecting amidoxime tautomer stability and metabolic reduction potential [1]. Generic replacement without controlling sulfur oxidation state and stereochemistry risks loss of target binding, altered PK liability, and unanticipated redox bioactivation [1][2].

Oxidation State Mismatch
Sulfide or sulfone analogs alter H-bond geometry and redox potential, which may shift target binding and metabolic stability.
Chiral Absence
Achiral sulfone cannot engage stereospecific targets identified in enantiomeric sedative series, potentially limiting CNS activity translation.
Amidoxime Tautomer Sensitivity
Sulfinyl oxygen influences tautomer equilibrium and reduction kinetics, which may affect prodrug conversion rates.

2-(Phenylsulfinyl)Acetamidoxime vs. Structural Analogs: Key Differences


Sulfinyl vs. Sulfonyl: Key Physicochemical Differences

Oxidation of the sulfinyl (CAS 17665-59-7) to the corresponding sulfone (CAS 17665-60-0) alters three ADME-critical computed properties: logP, TPSA, and hydrogen-bond acceptor count. The sulfinyl shows XLogP3 = 0.3 versus the sulfone's XLogP3 = -0.2, a difference of +0.5 log units reflecting increased lipophilicity that may enhance passive membrane permeability [1]. The sulfinyl TPSA of 94.9 Ų is 10.6 Ų lower than the sulfone (105.5 Ų), suggesting a modest advantage in blood-brain barrier penetration potential [1]. Hydrogen-bond acceptor count decreases from 5 (sulfone) to 4 (sulfinyl), reducing potential for strong water-shell organization [1].

ADME Property Shift
Reported
+0.5 log units
Sulfinyl oxidation increases lipophilicity over sulfone, supporting CNS penetration research.
TPSA −10.6 Ų, HBA −1; computed properties.
Drug Design Lead Optimization Physicochemical Profiling

Chiral Sulfinyl vs. Achiral Sulfonyl Core

The sulfinyl sulfur atom in 2-(Phenylsulfinyl)Acetamidoxime is a stable chiral center (1 undefined atom stereocenter) enabling enantiomeric resolution, whereas the sulfone analog (17665-60-0) is achiral at sulfur [1]. In the structurally cognate (3,4-dichlorophenylsulfinyl)-acetamidoxime series, the resolved R-(+) enantiomer demonstrated superior therapeutic index in rodent CNS behavioral models compared to the racemate, establishing that sulfinyl chirality is pharmacologically consequential [2].

Chiral Core
Class-level
1 stereocenter (chiral) 0 (achiral)
Enables enantiomer-specific pharmacology studies; absent in sulfone.
Pharmacological relevance inferred from 3,4-dichlorophenyl analog.
Chiral Chemistry Enantioselective Synthesis Stereochemistry

CNS Sedative Class Analogy

The unsubstituted phenylsulfinyl scaffold serves as the parent structure of the (3,4-dichlorophenylsulfinyl)-acetamidoxime series, which reached clinical evaluation as a sedative agent for aggressiveness (US4271194A) [1]. The 3,4-dichloro substitution increases molecular weight to 267.13 g/mol and raises computed XLogP3 to ~1.5 (vs. 0.3 for the parent), substantially altering both PK and off-target profiles [1]. The unsubstituted parent 2-(Phenylsulfinyl)Acetamidoxime therefore represents the minimal pharmacophore scaffold, offering a cleaner profile for target validation and SAR exploration free from the steric and electronic influences of ring chlorination [1].

CNS Analog Profile
Class-level
MW −68.9 g/mol; XLogP3 −1.2 vs dichloro analog
Parent scaffold may offer cleaner target validation profile with reduced lipophilicity.
Class-level inference from sedative analog; direct extrapolation requires independent validation.
CNS Drug Discovery Sedatives Psychotropics

Key Application Scenarios for 2-(Phenylsulfinyl)Acetamidoxime


Stereochemistry-Based CNS Pharmacophore Design

Researchers exploring chiral sulfinyl CNS agents can use 2-(Phenylsulfinyl)Acetamidoxime as a minimal scaffold for enantioselective target engagement studies. The compound's single sulfinyl stereocenter enables preparation of enantiomerically pure forms for differential pharmacological evaluation, a capability not offered by the achiral sulfone analog (17665-60-0). The existing clinical precedent from the 3,4-dichlorophenyl series (US4271194A) provides a validated disease model (sedation/aggressiveness) for benchmarking new analogs .

Redox-State-Dependent Metabolic Stability

The sulfinyl group occupies a mid-point oxidation state between the sulfide (reduced) and sulfone (fully oxidized). This makes the compound a critical probe for investigating sulfur redox cycling in biological systems, where reversible sulfoxide-sulfide interconversion by methionine sulfoxide reductases and CYP450s can produce complex PK profiles. The sulfone analog cannot undergo such reversible metabolism, making the sulfinyl form uniquely suited for cellular redox liability screening .

Amidoxime Prodrug Design and Hydrolysis Kinetics

The amidoxime functionality is a recognized prodrug motif for amidines (e.g., for NOS inhibitors). 2-(Phenylsulfinyl)Acetamidoxime provides a well-characterized substrate (MW = 198.24, XLogP3 = 0.3, TPSA = 94.9 Ų) for studying the influence of sulfur oxidation state on amidoxime reduction rates by mitochondrial amidoxime reducing component (mARC) enzymes [1]. Its intermediate polarity relative to the sulfide and sulfone enables systematic investigation of substrate recognition by the mARC-cytochrome b5-NADH reductase complex.

Inflammation Target Validation via CRTH2 Antagonism

Vendor data indicate that 2-(Phenylsulfinyl)Acetamidoxime inhibits the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2), an established target in allergic and eosinophilic inflammatory diseases . For procurement decisions, the compound's lower molecular weight and balanced XLogP3 (0.3) relative to typical carboxylic acid-containing CRTH2 antagonists suggest potential as a non-acidic pharmacophore starting point, mitigating the idiosyncratic toxicity risk associated with acyl glucuronide metabolites common to carboxylic acid CRTH2 ligands .

Application
Selection Property
Validation Focus
Stereochemical CNS pharmacophore studies
Chiral sulfinyl scaffold
Enantiomer-attribution and differential activity review
Redox-dependent metabolic stability research
Sulfinyl oxidation state probe
Cellular redox cycling and CYP450 metabolism endpoint review
Amidoxime prodrug hydrolysis kinetics
Intermediate polarity and H-bond profile
mARC enzyme substrate recognition study
CRTH2/DP2 receptor target validation
Non-acidic pharmacophore scaffold
Receptor binding and selectivity review; acyl glucuronide liability context
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